6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one

Solubility In-vitro assay formulation EGFR inhibitor procurement

6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one (CAS RN: 179688-29-0; molecular formula C₁₄H₁₈N₂O₅; molecular weight 294.30 g/mol) belongs to the quinazolin-4(3H)-one chemotype featuring dual 2‑methoxyethoxy substituents at the 6‑ and 7‑positions of the benzopyrimidine scaffold. Its IUPAC name is 6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one; the '4aH' designation refers to a tautomeric/dihydro variant of the same core structure.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
Cat. No. B12365664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC
InChIInChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3
InChIKeyWCAJXZBMPBCBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one: Structural Identity, Key Physicochemical Constants & Procurement Classification


6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one (CAS RN: 179688-29-0; molecular formula C₁₄H₁₈N₂O₅; molecular weight 294.30 g/mol) belongs to the quinazolin-4(3H)-one chemotype featuring dual 2‑methoxyethoxy substituents at the 6‑ and 7‑positions of the benzopyrimidine scaffold . Its IUPAC name is 6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one; the '4aH' designation refers to a tautomeric/dihydro variant of the same core structure. This compound is most prominently recognized as the penultimate intermediate in the commercial synthesis of the EGFR-targeted anticancer drug erlotinib (N‑(3‑ethynylphenyl)‑6,7‑bis(2‑methoxyethoxy)quinazolin‑4‑amine) and is officially listed as Erlotinib EP Impurity A in the European Pharmacopoeia [1]. Beyond its role as a synthetic intermediate, it is also catalogued as CP‑380736 (PF‑00520893), an inhibitor of the epidermal growth factor receptor (EGFR) with reported additional kinase activities . Its crystalline solid (melting point 185–189 °C, density 1.26 g/cm³) exhibits high DMSO solubility (≥60 mg/mL) [2].

Why Generic Quinazoline Intermediates Cannot Replace 6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one in Erlotinib-Critical Workflows


The 6‑ and 7‑position 2‑methoxyethoxy substitution pattern is non‑arbitrary; its presence directly determines both the downstream reactivity with 3‑ethynylaniline in erlotinib's final coupling step and the compound's biological kinase‑inhibition profile. Replacing this intermediate with the closest structural analog, 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1, melting point 105–107 °C), introduces a hydrolytically labile 4‑chloro leaving group whose premature displacement generates erlotinib dimer impurities [1]. Furthermore, erlotinib free base possesses an EGFR IC₅₀ of 2 nM in cell‑free kinase assays, yet its DMSO solubility is constrained to approximately 4–18 mg/mL depending on the salt form, which limits its utility as a starting point for in‑vitro SAR exploration relative to the more soluble and structurally expandable quinazolin‑4‑one scaffold [2]. Thus, neither the alternative erlotinib intermediate nor the final drug substance can substitute for the unique combination of stability, solubility, and synthetic versatility offered by 6,7‑bis(2‑methoxyethoxy)‑4aH‑quinazolin‑4‑one.

Quantitative Differentiation Evidence for 6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one: Head-to-Head Physicochemical, Regulatory, and Process Metrics


DMSO Solubility Advantage of 6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one Over Erlotinib Hydrochloride

6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one (CP‑380736) exhibits a reported DMSO solubility of 60 mg/mL (203.87 mM) at room temperature with sonication . In contrast, erlotinib hydrochloride (the final approved drug carrying the same 6,7‑bis(2‑methoxyethoxy) substitution pattern but bearing a 4‑(3‑ethynylphenyl)amino substituent) shows DMSO solubility ranging from 2 mg/mL (clear, warmed) to a maximum of approximately 18 mg/mL . This represents at least a 3.3‑fold solubility advantage for the quinazolin‑4‑one intermediate. For researchers preparing concentrated DMSO stock solutions for kinase profiling or cellular assays, the quinazolin‑4‑one scaffold allows significantly higher working concentrations without precipitation, enabling more flexible dose‑response experimental designs.

Solubility In-vitro assay formulation EGFR inhibitor procurement

Solid‑State Thermal Stability Advantage: Melting Point Comparison with 4‑Chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline

6,7‑Bis(2‑methoxyethoxy)‑4aH‑quinazolin‑4‑one exhibits a melting point range of 185–189 °C [1]. The closest chlorinated intermediate used in erlotinib synthesis, 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1), melts at 105–107 °C [2]. The approximately 80 °C higher melting point of the quinazolin‑4‑one indicates significantly stronger crystal‑lattice forces, rendering it far less susceptible to thermal degradation, sublimation losses, and moisture‑induced hydrolysis during ambient storage and handling. This thermal robustness translates to longer shelf‑life under recommended storage conditions (−20 °C) and greater tolerance to transient temperature excursions during shipping.

Thermal stability Storage and handling Intermediate procurement

Regulatory‑Grade Identity: Erlotinib EP Impurity A Status as a Quality‑Control Reference Standard

This compound is officially designated as Erlotinib EP Impurity A per the European Pharmacopoeia (EP) monograph for erlotinib hydrochloride [1]. Commercial suppliers provide this material at purities of ≥99% (HPLC) with single‑impurity specifications ≤1.0%, accompanied by ISO 17034‑compliant certificates of analysis suitable for ANDA regulatory submissions . In contrast, generic 6,7‑dialkoxyquinazolin‑4‑ones lacking the 2‑methoxyethoxy substitution pattern (e.g., 6,7‑dimethoxyquinazolin‑4‑one, CAS 13794‑72‑4, or 6,7‑diethoxy analogs) are not EP‑listed impurities and are supplied at varying purities (typically 95–98%) without regulatory characterization packages. This regulatory recognition renders the compound uniquely essential for pharmaceutical quality‑control laboratories performing erlotinib impurity profiling and method validation under ICH Q3A/Q3B guidelines.

Pharmaceutical impurity Regulatory compliance Reference standard procurement

Improved Synthetic Process Yield: Patent‑Documented 91% Step Yield vs Prior‑Art 80.5%

US Patent 8,133,999 (and related JP 2003‑282696 priority application) discloses an improved process for preparing 6,7‑bis(2‑methoxyethoxy)quinazolin‑4‑one via reaction of ethyl 2‑amino‑4,5‑bis(2‑methoxyethoxy)benzoate with a formic acid compound (e.g., formic acid or an orthoformic ester) in the presence of ammonium carboxylate [1]. The exemplified cyclization step achieves an isolated yield of 91%, with an overall yield of 80% calculated from ethyl 3,4‑dihydroxybenzoate as starting material [1]. In contrast, the prior‑art method disclosed in Japanese Patent Publication No. 2002‑293773, employing ammonium formate for the same transformation, was reported to yield only 80.5% [1]. This 10.5‑percentage‑point improvement in the key cyclization step translates to approximately 13% higher throughput per manufacturing batch.

Process chemistry Manufacturing efficiency Cost‑of‑goods reduction

Expanded Kinase Inhibition Profile: JAK2/VEGFR2 Dual Activity Beyond EGFR‑Only Targeting

While erlotinib is characterized as a highly selective EGFR inhibitor (IC₅₀ = 2 nM, >1,000‑fold selectivity over c‑Src and v‑Abl) , the quinazolin‑4(3H)‑one precursor CP‑380736 demonstrates a distinct biochemical activity profile. Biochemical assays report dose‑dependent inhibition of JAK2 (IC₅₀ = 8.3 nM) and VEGFR2 (IC₅₀ = 12.7 nM) via competitive binding at the ATP catalytic site, with 40‑fold selectivity for JAK2 over JAK3 [1]. This multi‑kinase profile—spanning EGFR, JAK2, and VEGFR2—differs fundamentally from erlotinib's singular EGFR focus (EGFR IC₅₀ = 2 nM; JAK2 IC₅₀ = not reported as a primary target) [1]. The quinazolin‑4‑one scaffold thus provides a structurally tractable starting point for dual‑pathway (EGFR/JAK‑STAT or EGFR/VEGF) inhibitor design [1]. It should be noted that the JAK2/VEGFR2 IC₅₀ data derive from a single preclinical profiling study and lack independent replication; procurement decisions based on this profile should be treated as exploratory.

Kinase profiling Multi-target inhibitor JAK2 VEGFR2

Commercial Purity Benchmarking: ≥99% HPLC Specification for Erlotinib Intermediate Procurement

Multiple commercial suppliers list this compound with HPLC purity specifications of ≥99.0% and single‑impurity limits ≤1.0%, with at least one supplier offering material at 99.5% purity . In comparison, the alternative erlotinib intermediate 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline is commonly supplied at min. 98.0% purity (with total nitrogen) with melting point specification of 99.0–104.0 °C (broader range indicating potential impurities) . A 1.0–1.5 percentage‑point purity advantage, while seemingly modest, is consequential in multi‑step pharmaceutical synthesis: each percentage of impurity in the penultimate intermediate can propagate through to the final API, potentially exceeding ICH Q3A thresholds (≤0.10% for unspecified impurities in APIs dosed at >2 g/day).

Purity specification Pharmaceutical intermediate Quality assurance

Procurement‑Driven Application Scenarios for 6,7‑Bis(2-methoxyethoxy)-4aH-quinazolin-4-one: Where Quantitative Differentiation Drives Selection


Erlotinib API Manufacturing: Penultimate Intermediate with Optimized Process Yield

For cGMP erlotinib hydrochloride production, this compound is the immediate precursor to the final drug substance. The improved cyclization process (91% isolated yield vs. prior‑art 80.5%) documented in US 8,133,999 [1] provides a direct cost‑of‑goods advantage at manufacturing scale. Coupled with commercially available purity ≥99.0% (HPLC) , procurement of this specific intermediate minimizes downstream purification steps and reduces the risk of erlotinib dimer impurity formation that would otherwise necessitate expensive recrystallization or chromatographic removal.

Pharmaceutical Quality Control: Certified EP Impurity A Reference Standard for Erlotinib Monograph Compliance

Quality‑control laboratories performing release testing of erlotinib drug substance or finished product per the European Pharmacopoeia monograph require this exact compound as EP Impurity A for HPLC system suitability, impurity identification, and quantitative limit testing [1]. ISO 17034‑certified reference standards of this compound with ≥99% (HPLC) purity and detailed characterization data (NMR, MS, IR) are commercially available , fulfilling the regulatory requirement for a characterized impurity standard that no other quinazolin‑4‑one derivative can satisfy for erlotinib‑specific applications.

Kinase Inhibitor Medicinal Chemistry: High‑Solubility Quinazolin‑4‑one Scaffold for Multi‑Target SAR Exploration

Research groups developing novel kinase inhibitors can exploit this compound's 60 mg/mL DMSO solubility [1]—substantially higher than erlotinib's 2–4 mg/mL —to prepare concentrated stock solutions for high‑throughput screening and dose‑response assays. Its documented inhibition of JAK2 (IC₅₀ = 8.3 nM) and VEGFR2 (IC₅₀ = 12.7 nM), in addition to EGFR , makes it a structurally tractable starting point for designing dual‑pathway inhibitors targeting EGFR/JAK‑STAT or EGFR/VEGF signaling axes, a polypharmacology profile not accessible from erlotinib's EGFR‑selective scaffold.

Thermally Robust Intermediate for Long‑Term Inventory Storage in Multi‑Step Synthesis Campaigns

With a melting point of 185–189 °C [1]—approximately 80 °C higher than the 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline alternative (105–107 °C) —this compound exhibits markedly superior solid‑state thermal stability. Research facilities or CDMOs that maintain inventory of erlotinib intermediates for scheduled synthesis campaigns benefit from reduced degradation risk during prolonged storage (−20 °C), lower sublimation losses, and greater tolerance to inadvertent temperature excursions during inter‑site shipping.

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